molecular formula C13H12ClN5S B12241609 5-chloro-4-methyl-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole

5-chloro-4-methyl-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole

Cat. No.: B12241609
M. Wt: 305.79 g/mol
InChI Key: WJSHKCOBOHEBFA-UHFFFAOYSA-N
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Description

5-chloro-4-methyl-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-methyl-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole typically involves multiple steps, including the formation of the benzothiazole core, the introduction of the chloro and methyl groups, and the attachment of the triazole ring. Common reagents used in these reactions include chlorinating agents, methylating agents, and triazole precursors. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out under reflux or at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability and reproducibility of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-4-methyl-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide or thiourea. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-chloro-4-methyl-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-4-methyl-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria or fungi by interfering with their metabolic processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methyl-4-isothiazolin-3-one: This compound is similar in structure and is known for its antimicrobial properties.

    5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoic acid:

Uniqueness

5-chloro-4-methyl-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H12ClN5S

Molecular Weight

305.79 g/mol

IUPAC Name

5-chloro-4-methyl-2-[3-(triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole

InChI

InChI=1S/C13H12ClN5S/c1-8-10(14)2-3-11-12(8)17-13(20-11)18-6-9(7-18)19-15-4-5-16-19/h2-5,9H,6-7H2,1H3

InChI Key

WJSHKCOBOHEBFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N3CC(C3)N4N=CC=N4)Cl

Origin of Product

United States

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